molecular formula C23H26N4O B6117338 N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide

N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide

Cat. No.: B6117338
M. Wt: 374.5 g/mol
InChI Key: FYZGABTVBYQCRO-UHFFFAOYSA-N
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Description

N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide, also known as NPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoxaline derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and cancer research.

Scientific Research Applications

N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide has shown potential applications in various fields of scientific research. In neuroscience, it has been studied for its ability to modulate the activity of ion channels and receptors in the brain. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, this compound has been studied for its potential as a drug candidate. It has been shown to have potent antitumor activity, making it a promising candidate for the treatment of cancer. It has also been studied for its potential as an analgesic and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide is not fully understood, but it is believed to act on ion channels and receptors in the brain. It has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects suggest that this compound may have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide in lab experiments is its potency. It has been shown to have potent effects at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its complex synthesis method. It requires specialized equipment and expertise in organic chemistry, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide. One direction is to further investigate its mechanism of action and its effects on ion channels and receptors in the brain. Another direction is to study its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. Additionally, there is a need for further research on the synthesis of this compound and its derivatives to improve its accessibility to researchers.

Synthesis Methods

N-[1-(3-phenylpropyl)-3-piperidinyl]-6-quinoxalinecarboxamide can be synthesized using a multistep process that involves the reaction of piperidine with 3-phenylpropanol to form N-[1-(3-phenylpropyl)-3-piperidinyl]propan-1-amine. This intermediate is then reacted with 6-bromoquinoxaline-2-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Properties

IUPAC Name

N-[1-(3-phenylpropyl)piperidin-3-yl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-23(19-10-11-21-22(16-19)25-13-12-24-21)26-20-9-5-15-27(17-20)14-4-8-18-6-2-1-3-7-18/h1-3,6-7,10-13,16,20H,4-5,8-9,14-15,17H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGABTVBYQCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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